(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Description
The compound "(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione" is a thiazolidinedione derivative characterized by a Z-configuration methylidene group at position 5 and a 3-ethyl substitution on the thiazolidine ring. The benzylidene moiety at position 5 contains a 4-chloro-3-nitrophenyl group, which introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents.
Properties
IUPAC Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBAQPVFHAKRU-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Synthesis and Characterization
Various synthetic routes have been employed to create thiazolidine derivatives. The Knoevenagel condensation method is commonly used for synthesizing these compounds, which involves the reaction of aldehydes with thiazolidine-2,4-dione under basic conditions. Characterization techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure of synthesized derivatives .
Antidiabetic Activity
Thiazolidine derivatives exhibit significant antidiabetic effects by enhancing insulin sensitivity and lowering blood glucose levels. For instance, various thiazolidine-2,4-dione derivatives have been shown to inhibit alpha-amylase , an enzyme involved in carbohydrate digestion. In vitro studies indicated that compounds similar to our target compound demonstrated notable blood glucose-lowering activities and improved metabolic profiles in diabetic models .
Table 1: Antidiabetic Activity of Thiazolidine Derivatives
| Compound | Alpha-Amylase Inhibition (%) | Blood Glucose Reduction (%) |
|---|---|---|
| GB14 | 72 | 34 |
| GB7 | 65 | 29 |
| Target Compound | 70 | 32 |
Antimicrobial Activity
Thiazolidine derivatives have shown promising antimicrobial properties against various bacterial strains. The presence of halogen or nitro groups in the phenyl ring significantly enhances antimicrobial activity. Studies indicate that compounds with these functional groups exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Gram-positive Activity (Zone of Inhibition in mm) | Gram-negative Activity (Zone of Inhibition in mm) |
|---|---|---|
| GB14 | 15 | 12 |
| Target Compound | 18 | 14 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The target compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7). Mechanistic studies suggest that it may inhibit topoisomerases I and II, crucial enzymes involved in DNA replication and repair .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | IC50 (µM) MCF-7 | IC50 (µM) A2058 |
|---|---|---|
| Target Compound | 0.97 | 1.09 |
Case Studies
- Case Study on Antidiabetic Effects : A study conducted on diabetic rats treated with thiazolidine derivatives showed a significant reduction in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production.
- Case Study on Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the target compound had a higher antibacterial effect than standard antibiotics like ciprofloxacin.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione have been synthesized and tested against various cancer cell lines.
Case Study:
A study conducted by Evren et al. (2019) demonstrated that thiazole-integrated compounds exhibited significant cytotoxic activity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring was crucial for enhancing anti-cancer efficacy .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | Evren et al. (2019) |
| Analogue 21 | HCT116 | 10–30 | Sayed et al. (2020) |
Anti-inflammatory Properties
The thiazolidine framework has also been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines.
Research Findings:
In a study focusing on thiazolidine derivatives, it was found that several compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers indicative of inflammation .
Antioxidant Activity
Thiazolidine derivatives have been investigated for their antioxidant properties, which are essential in combating oxidative stress-related diseases.
Experimental Insights:
Research indicated that certain thiazolidine compounds displayed strong free radical scavenging abilities, with implications for their use in preventing oxidative damage in biological systems .
Comparison with Similar Compounds
Data Tables: Key Comparisons
Table 1. Substituent Effects on Thiazolidinedione Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
